
(1,3-Dicyclohexylimidazol-2-ylidene)copper(I) tert-butoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-Dicyclohexylimidazol-2-ylidene)copper(I) tert-butoxide is a copper-based organometallic compound with the molecular formula C19H33CuN2O. It is known for its unique structure, which includes a copper(I) center coordinated to a (1,3-dicyclohexylimidazol-2-ylidene) ligand and a tert-butoxide group.
Métodos De Preparación
The synthesis of (1,3-dicyclohexylimidazol-2-ylidene)copper(I) tert-butoxide typically involves the reaction of copper(I) tert-butoxide with (1,3-dicyclohexylimidazol-2-ylidene) ligands. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the copper(I) center. The process can be summarized as follows:
Preparation of (1,3-dicyclohexylimidazol-2-ylidene) ligand: This ligand is synthesized by reacting 1,3-dicyclohexylimidazolium chloride with a strong base such as potassium tert-butoxide.
Formation of this compound: The (1,3-dicyclohexylimidazol-2-ylidene) ligand is then reacted with copper(I) tert-butoxide in a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere.
Análisis De Reacciones Químicas
(1,3-Dicyclohexylimidazol-2-ylidene)copper(I) tert-butoxide is known to participate in various types of chemical reactions, including:
Oxidation: The copper(I) center can undergo oxidation to copper(II) under certain conditions.
Substitution: The tert-butoxide group can be substituted with other ligands, depending on the reaction conditions and reagents used.
Catalytic Reactions: This compound is often used as a catalyst in organic synthesis, particularly in cross-coupling reactions and C-H activation processes.
Common reagents used in these reactions include oxidizing agents, nucleophiles, and electrophiles. The major products formed depend on the specific reaction and conditions employed.
Aplicaciones Científicas De Investigación
(1,3-Dicyclohexylimidazol-2-ylidene)copper(I) tert-butoxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic transformations, such as cross-coupling reactions, C-H activation, and polymerization processes.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Its catalytic properties are being investigated for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (1,3-dicyclohexylimidazol-2-ylidene)copper(I) tert-butoxide primarily involves the coordination of the copper(I) center to the (1,3-dicyclohexylimidazol-2-ylidene) ligand and the tert-butoxide group. This coordination facilitates various catalytic processes by stabilizing reactive intermediates and lowering the activation energy of the reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
(1,3-Dicyclohexylimidazol-2-ylidene)copper(I) tert-butoxide can be compared with other similar compounds, such as:
(1,3-Dimesitylimidazol-2-ylidene)copper(I) tert-butoxide: Similar structure but with mesityl groups instead of cyclohexyl groups.
(1,3-Dicyclohexylimidazol-2-ylidene)gold(I) chloride: Similar ligand but with a gold(I) center and chloride instead of tert-butoxide.
(1,3-Dicyclohexylimidazol-2-ylidene)silver(I) acetate: Similar ligand but with a silver(I) center and acetate instead of tert-butoxide.
The uniqueness of this compound lies in its specific combination of ligands and metal center, which imparts distinct catalytic properties and reactivity.
Propiedades
Fórmula molecular |
C19H34CuN2O |
|---|---|
Peso molecular |
370.0 g/mol |
Nombre IUPAC |
(1,3-dicyclohexylimidazol-2-ylidene)copper;2-methylpropan-2-ol |
InChI |
InChI=1S/C15H24N2.C4H10O.Cu/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15;1-4(2,3)5;/h11-12,14-15H,1-10H2;5H,1-3H3; |
Clave InChI |
MFBHMJBBTLYPSZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)O.C1CCC(CC1)N2C=CN(C2=[Cu])C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


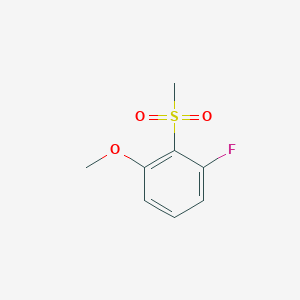
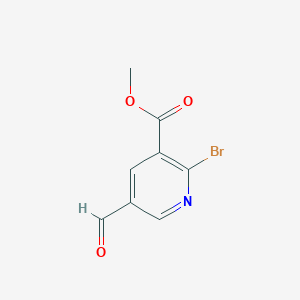


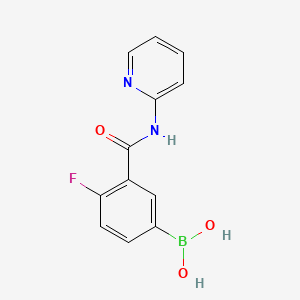


![[1,2,4]Triazolo[3,4-a][2,6]naphthyridine-3-carboxylic acid](/img/structure/B12852242.png)

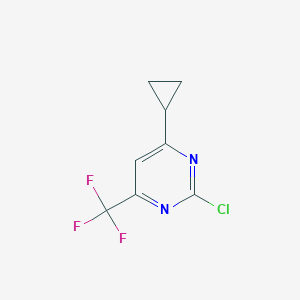
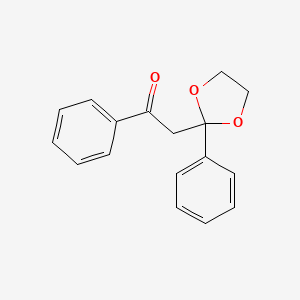
![Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12852247.png)
![3-Amino-3-[2-(4-fluorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B12852253.png)

